molecular formula C9H11ClN2 B3191191 2-Chloro-6-(pyrrolidin-2-YL)pyridine CAS No. 524674-59-7

2-Chloro-6-(pyrrolidin-2-YL)pyridine

Cat. No.: B3191191
CAS No.: 524674-59-7
M. Wt: 182.65 g/mol
InChI Key: GBUAOTWEEYSOGG-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine (a five-membered secondary amine ring) substituent at the 6-position and a chlorine atom at the 2-position of the pyridine ring. Such substitutions are critical in modulating electronic, steric, and solubility properties, which influence applications in pharmaceuticals, agrochemicals, or coordination chemistry. However, due to the absence of specific data on this compound in the provided sources, comparisons will focus on structurally related pyridine derivatives, such as 2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) and 2-Chloro-6-(trifluoromethyl)pyridine, to highlight trends in properties and applications.

Properties

IUPAC Name

2-chloro-6-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUAOTWEEYSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284033
Record name Pyridine, 2-chloro-6-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-59-7
Record name Pyridine, 2-chloro-6-(2-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-6-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) :
    • Structure : Chlorine at position 2, trichloromethyl (-CCl₃) at position 4.
    • Key Properties :
  • Molecular weight: 230.9 g/mol .
  • Melting point: 136–137°C (at 1.4 kPa) .
  • Log P (octanol/water): 3.41 (experimental), indicating high lipophilicity .
  • Uses: Nitrification inhibitor in fertilizers to prevent nitrogen loss in soil .
    • Toxicity :
  • Harmful if swallowed or in contact with skin (acute oral LD₅₀ in rats: 1,640–2,830 mg/kg) .
  • Metabolized to 6-chloropicolinic acid , excreted rapidly in urine .

  • 2-Chloro-6-(trifluoromethyl)pyridine :

    • Structure : Chlorine at position 2, trifluoromethyl (-CF₃) at position 5.
    • Key Properties :
  • Molecular weight: 181.54 g/mol .
  • Purity: ≥99.0% (off-white powder) .
  • Applications: Intermediate in organic synthesis, agrochemicals, and pharmaceuticals due to the electron-withdrawing CF₃ group enhancing reactivity .
    • Market Trends :
  • Global production capacity is rising, driven by demand for fluorinated agrochemicals .

  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Structure: Pyrimidine core with chlorine, nitrophenoxy, and thiophenyl groups.

Comparative Data Table

Property 2-Chloro-6-(trichloromethyl)pyridine 2-Chloro-6-(trifluoromethyl)pyridine Notes
Molecular Weight 230.9 g/mol 181.54 g/mol Higher MW in trichloromethyl due to Cl atoms.
Lipophilicity (Log P) 3.41 Not reported Trichloromethyl group enhances lipid solubility.
Melting Point 136–137°C Not reported Trichloromethyl increases rigidity.
Applications Nitrification inhibitor Agrochemical/pharma intermediate CF₃ group favors reactivity in synthesis.
Toxicity Acute oral LD₅₀: 1,640–2,830 mg/kg Limited data Trichloromethyl derivative shows higher acute toxicity.

Metabolic and Toxicological Contrasts

  • Mutagenicity: Nitrapyrin: Weakly mutagenic in Salmonella assays with metabolic activation . Trifluoromethyl analog: No mutagenicity data available in evidence.

Key Research Findings and Gaps

Structural Impact on Reactivity :

  • The trichloromethyl group in nitrapyrin enhances stability in soil environments, making it effective as a nitrification inhibitor .
  • The trifluoromethyl group’s strong electron-withdrawing nature facilitates nucleophilic substitution reactions, useful in pharmaceutical synthesis .

Toxicity Profiles: Nitrapyrin’s acute toxicity and rapid excretion suggest moderate environmental persistence but low bioaccumulation risk . No data exist for the pyrrolidinyl analog, but the pyrrolidine group (a secondary amine) could introduce hydrogen-bonding capacity, altering solubility and toxicity.

Market and Industrial Relevance: 2-Chloro-6-(trifluoromethyl)pyridine is prioritized in agrochemical R&D due to fluorine’s role in enhancing pesticide efficacy .

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